5-Cyano-6-isopropoxynicotinic acid
Description
5-Cyano-6-isopropoxynicotinic acid is a substituted nicotinic acid derivative featuring a cyano group at position 5 and an isopropoxy group at position 6 on the pyridine ring. This compound belongs to a class of heterocyclic carboxylic acids with applications in pharmaceuticals, agrochemicals, and material science. Its structural uniqueness arises from the electron-withdrawing cyano group and the sterically bulky isopropoxy substituent, which influence its reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-cyano-6-propan-2-yloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6(2)15-9-7(4-11)3-8(5-12-9)10(13)14/h3,5-6H,1-2H3,(H,13,14) |
InChI Key |
VJNXIXYJXKCOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Functional Group Comparison
| Compound Name | CAS Number | Position 5 Substituent | Position 6 Substituent | Key Functional Groups |
|---|---|---|---|---|
| 5-Cyano-6-isopropoxynicotinic acid | N/A | Cyano (CN) | Isopropoxy (O-iPr) | Carboxylic acid, Cyano |
| 5-Chloro-6-isopropoxynicotinic acid | 187401-45-2 | Chloro (Cl) | Isopropoxy (O-iPr) | Carboxylic acid, Chloro |
| 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 | Chloro (Cl) | Hydroxy (OH) | Carboxylic acid, Chloro, OH |
| Methyl 5-chloro-6-methoxynicotinate | 220656-93-9 | Chloro (Cl) | Methoxy (OMe) | Methyl ester, Chloro, OMe |
| 5-Chloro-6-methoxynicotinaldehyde | 132865-44-2 | Chloro (Cl) | Methoxy (OMe) | Aldehyde, Chloro, OMe |
Key Observations :
- Electronic Effects: The cyano group in this compound is a stronger electron-withdrawing group compared to chloro, enhancing the acidity of the carboxylic acid moiety. This contrasts with chloro analogs, where electron-withdrawing effects are less pronounced .
- Solubility : Hydroxy or methoxy substituents (e.g., 5-chloro-6-hydroxynicotinic acid) may improve aqueous solubility relative to isopropoxy derivatives due to increased hydrogen-bonding capacity .
Physicochemical and Reactivity Differences
Melting Points and Stability :
- Chloro-substituted analogs (e.g., 5-chloro-6-isopropoxynicotinic acid) typically exhibit higher melting points than cyano derivatives due to stronger halogen-based intermolecular interactions. However, the cyano group may enhance thermal stability by forming resonance-stabilized structures .
- Methyl esters (e.g., Methyl 5-chloro-6-methoxynicotinate) are generally more volatile and less polar than carboxylic acids, favoring applications in gas-phase reactions .
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